| Compound / Parameter | Value / Description | Context |
|---|---|---|
| Natural Source | Unidentified marine-derived fungus [1] | Symbiotic with rhodophyta Ceradictyon spongiosum [2]. |
| Biological Activity | Antibacterial and antifungal activity; significantly enhances the effect of known antifungal agents [1]. | Suggests potential application as a combination therapy agent. |
| Overall Yield | 2.3% over 26 steps [2] | Reflects the complexity of the total synthesis. |
| First Benzoin Condensation | Yield: 86%; Enantioselectivity: 99% ee [2] | Construction of tetracyclic core 36 from aldehyde 35. |
| Second Benzoin Condensation | Yield: 90%; Excellent diastereoselectivity [2] | Construction of pentacyclic core 38 from ketoaldehyde 37. |
The following methodology outlines the key benzoin condensation steps as reported in the total synthesis.
| Protocol Step | Detailed Methodology & Conditions |
|---|
| First Benzoin Condensation | Reaction: Aldehyde 35 is treated with the chiral triazolium salt 8 (10 mol%) and triethylamine (base) [2]. Conditions: The reaction proceeds to form the tetracyclic compound 36 [2]. Work-up & Analysis: The product is isolated in high yield (86%) with excellent enantioselectivity (99% ee), confirmed by standard analytical techniques (e.g., HPLC with a chiral column) [2]. | | Second Benzoin Condensation | Reaction: Ketoaldehyde 37 undergoes an intramolecular benzoin condensation catalyzed by the chiral triazolium salt 33 [2]. Conditions: The reaction furnishes the pentacyclic ketol 38 [2]. Work-up & Analysis: The product is obtained in 90% yield with excellent diastereoselectivity. The stereochemistry was unequivocally confirmed by X-ray crystallographic analysis [2]. |
The DOT script below visualizes the strategic role of the two key benzoin condensations in building the complex molecular architecture of Seragakinone A.
Synthetic strategy for this compound, highlighting key benzoin condensation steps.
This compound was isolated from an unidentified marine fungus and has demonstrated intrinsic antibacterial and antifungal activity [1]. A particularly notable finding is its ability to significantly enhance the effect of other antifungal agents, positioning it as a potential candidate for combination therapy [1]. The complete biosynthesis pathway within the fungus remains a subject for further investigation.
Proposed synergistic mechanism of this compound enhancing other antifungals.
| Property | Description |
|---|---|
| Chemical Class | Anthracycline-type pentacyclic metabolite [1] |
| Source | Mycelium of an unidentified marine-derived fungus [1] |
| Reported Bioactivity | Significantly enhances the effect of antifungal agents [1] |
| Research Status | Synthetic studies of this compound and related compounds have been carried out [1] |
While specific protocols for this compound are not detailed, the general workflow for characterizing a compound like it typically involves the stages below. You can adapt this high-level framework to your research context.
The initial data on this compound is promising but sparse. To acquire the in-depth technical details required for a whitepaper, I suggest the following steps:
Seragakinone A is a natural product with a densely oxygenated pentacyclic core structure, first isolated from an unidentified marine fungus in a symbiotic relationship with the red algae (Ceradictyon spongiosum) [1].
The total synthesis of this compound was achieved by Suzuki and co-workers, featuring two key N-heterocyclic carbene (NHC)-catalyzed benzoin condensations to construct the complex core [1].
| Synthetic Stage | Starting Material / Intermediate | Reagents & Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|---|---|
| First Benzoin Condensation | Aldehyde 35 (from aryl bromide 34) | Triazolium salt 8, Et3N | Tetracyclic compound 36 | 86% | 99% ee |
| Second Benzoin Condensation | Ketoaldehyde 37 | Triazolium salt 33 | Ketol 38 | 90% | Excellent diastereoselectivity |
| Completion of Synthesis | Ketol 38 | 4 steps | (-)-Seragakinone A (39) | 2.3% overall yield (26 steps) | Structure confirmed by X-ray analysis |
The following diagram illustrates the strategic role of these key reactions in the overall synthetic sequence:
Synthetic workflow for (-)-Seragakinone A, highlighting key benzoin condensation steps.
The first intramolecular benzoin condensation, forming the tetracyclic core, can be considered a general model for such reactions [1]:
Based on this analysis, several knowledge gaps present opportunities for future research:
This compound is a structurally complex marine natural product with documented antimicrobial properties. Its biological characterization is still in early stages, but its challenging pentacyclic architecture has inspired a notable total synthesis featuring sequential NHC-catalyzed benzoin condensations. Future research should focus on deconvoluting its mechanism of action and exploring its broader therapeutic potential.
This compound is a pentacyclic natural product isolated from an unidentified marine fungus in symbiosis with the rhodophyta Ceradictyon spongiosum [1]. Bioassays have shown that it possesses antifungal and antibacterial activity [1]. Its structure is characterized by a densely oxygenated pentacyclic core with a prenyl group situated in a sterically hindered angular position, presenting a significant synthetic challenge [1].
The most detailed foundational study available is the enantioselective total synthesis of (-)-seragakinone A, reported by Suzuki and co-workers in 2011 [1]. A pivotal aspect of this synthesis was the use of N-Heterocyclic Carbene (NHC) catalysis to construct the tetracyclic core.
The table below summarizes the two key NHC-catalyzed benzoin condensation steps from this synthesis:
| Step | Starting Material | NHC Catalyst (Triazolium Salt) | Product | Yield | Enantioselectivity/Diastereoselectivity |
|---|---|---|---|---|---|
| First Benzoin | Aldehyde 35 | Salt 8 [1] | Tetracyclic compound 36 | 86% | 99% ee [1] |
| Second Benzoin | Ketoaldehyde 37 | Salt 33 [1] | Ketol 38 | 90% | Excellent d.r. (stereochemistry confirmed by X-ray) [1] |
This synthesis was completed in 26 steps with an overall yield of 2.3%, culminating in the confirmation of the compound's structure [1].
The following methodology is adapted from the procedures used in the total synthesis for the key benzoin steps [1]. The first cyclization, forming tetracyclic compound 36, is provided as a representative example.
The DOT script below outlines the logical sequence of the key steps in the total synthesis of this compound, highlighting the two NHC-catalyzed benzoin condensations.
The successful total synthesis of this compound confirmed its proposed structure and demonstrated the power of NHC-catalyzed benzoin reactions in constructing complex natural product frameworks [1]. This work provides a reliable synthetic route for obtaining this compound and its analogs, which is crucial for further studies.
For a comprehensive drug development program, the following foundational studies, not covered in the available search results, would be essential:
The total synthesis of Seragakinone A employs N-Heterocyclic Carbene (NHC) organocatalysis, with two sequential intramolecular benzoin condensations as the pivotal steps for constructing its pentacyclic core [1].
The workflow and key intermediates in this synthesis are illustrated below.
The table below summarizes the catalysts and outcomes for the two key benzoin condensation steps.
| Step | Starting Material | NHC Catalyst | Yield | Stereoselectivity |
|---|---|---|---|---|
| First Benzoin Condensation | Aldehyde 35 | Triazolium salt 8 [1] | 86% [1] | 99% ee [1] |
| Second Benzoin Condensation | Ketoaldehyde 37 | Triazolium salt 33 [1] | 90% [1] | Excellent diastereoselectivity [1] |
Seragakinone A is a pentacyclic anthraquinone-type metabolite initially isolated from marine-derived fungi [1]. Its core bioactivity, identified in early studies, is the significant enhancement of the effects of conventional antifungal agents [1]. This synergy suggests potential application as an adjuvant to boost the efficacy of existing antifungal therapies.
The compound has also been a target for synthetic chemists due to its complex and unique structure, which includes a densely oxygenated pentacyclic core with a prenyl group in a sterically hindered angular position [2]. Total synthesis confirms the structure and helps secure a reliable material source for future bioactivity testing [2].
For researchers aiming to validate and expand on the known bioactivity of this compound, the following workflow outlines a general approach for investigating its synergistic antifungal effects. Specific details such as concentrations and incubation times for this compound require determination through initial dose-finding experiments.
This protocol is adapted from standard clinical laboratory guidelines for antifungal synergy testing [2] [1].
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a known antifungal drug.
Materials and Reagents
Procedure
Data Analysis and Interpretation
The following table summarizes the core bioactivity data reported for this compound in the literature.
| Bioactivity | Experimental Model / Context | Key Finding / Potency | Reference |
|---|---|---|---|
| Antifungal Enhancement | Unidentified marine-derived fungus; synthetic analogs | Significantly enhances effect of antifungal agents | [1] |
| Antifungal & Antibacterial | Not specified | Exhibited antifungal and antibacterial activity | [2] |
| Synthetic Target | Total synthesis | Structure confirmed via asymmetric synthesis; two NHC-catalyzed benzoin condensations as key steps | [2] |
To advance this compound towards practical applications, future research should focus on:
Seragakinone A is a pentacyclic natural product isolated from a marine fungus in symbiosis with rhodophyta Ceradictyon spongiosum, demonstrating significant antifungal and antibacterial activity [1]. Its complex structure features a densely oxygenated pentacyclic core with a prenyl group situated in a sterically hindered angular position, presenting substantial characterization challenges. The complete structural elucidation of this compound was achieved through total synthesis and X-ray crystallographic analysis, confirming the originally proposed structure and absolute stereochemistry [1]. This application note details the experimental protocols and analytical techniques for comprehensive characterization of this compound and synthetic intermediates.
X-ray crystallography served as the definitive technique for establishing the absolute configuration of this compound.
The synthesis of this compound incorporated two separate NHC-catalyzed benzoin condensations as key strategic transformations for constructing the complex pentacyclic system [1].
Table 1: Experimental Conditions for First Benzoin Condensation
| Parameter | Specification |
|---|---|
| Starting material | Aldehyde 35 |
| Chiral catalyst | Triazolium salt 8 |
| Base | Triethylamine |
| Yield | 86% |
| Enantioselectivity | 99% ee |
| Product | Tetracyclic compound 36 |
Table 2: Experimental Conditions for Second Benzoin Condensation
| Parameter | Specification |
|---|---|
| Starting material | Ketoaldehyde 37 |
| Chiral catalyst | Triazolium salt 33 |
| Yield | 90% |
| Diastereoselectivity | Excellent (specific ratio not provided) |
| Product | Ketol 38 |
Experimental notes: The high diastereoselectivity achieved in the second benzoin condensation was crucial for establishing the correct stereochemistry required for subsequent transformation to this compound [1].
The total synthesis of this compound required 26 linear steps with comprehensive analytical characterization at critical junctures [1]:
The following workflow illustrates the logical progression of techniques used to elucidate the structure of this compound:
The combination of chemical synthesis and analytical characterization proved essential for solving the structural challenges presented by this compound:
The successful characterization of this compound demonstrates the power of integrating modern synthetic methodology with advanced analytical techniques. The NHC-catalyzed benzoin condensations enabled efficient construction of the complex molecular framework, while X-ray crystallography provided definitive structural proof. This combined approach offers a robust protocol for characterizing complex natural products where traditional isolation and spectroscopic methods prove insufficient.
The first enantioselective total synthesis of Seragakinone A was reported in 2011 [1] [2]. The strategy centrally features two sequential intramolecular benzoin condensations to build the tetracyclic core and establish critical stereocenters with high selectivity [2].
The synthetic sequence can be broadly divided into three major stages:
The workflow below illustrates this core strategy.
This reaction constructs the initial tetracyclic core (36) from dialdehyde 35 [2].
This reaction forms the final pentacyclic structure (38) from ketoaldehyde 37 [2].
The table below summarizes the catalysts and outcomes for the two key benzoin steps.
| Reaction Step | Precursor | NHC Catalyst | Key Outcome | Yield | Selectivity |
|---|---|---|---|---|---|
| First Benzoin [2] | Dialdehyde 35 | Triazolium Salt 8 | Tetracyclic Core 36 | 86% | 99% ee |
| Second Benzoin [2] | Ketoaldehyde 37 | Triazolium Salt 33 | Pentacyclic Ketol 38 | 90% | High dr |
The stereochemical outcome of the benzoin reactions is controlled by the chiral triazolium catalysts. The first-generation catalyst 8 is effective for the initial cyclization, while the bulkier catalyst 33 is required for the diastereoselective formation of the final ring [2].
The total synthesis of Seragakinone A was achieved by Suzuki and co-workers, featuring two key N-Heterocyclic Carbene (NHC)-catalyzed benzoin condensations to construct its complex pentacyclic core [1].
The workflow below outlines the sequence of these key transformations:
The following table details the catalysts and conditions for the critical benzoin condensation steps [1].
| Reaction Step | Catalyst Used | Key Conditions | Reported Outcome |
|---|---|---|---|
| First Benzoin | Triazolium salt 8 (with 3,5-trifluoromethyl substituents) [1] | Presence of triethylamine [1] | Yield: 86%; Enantioselectivity: 99% ee [1] |
| Second Benzoin | Triazolium salt 33 [1] | Information not specified in sources | Yield: 90%; Diastereoselectivity: Excellent d.r. [1] |
While explicit troubleshooting data isn't available, the published synthesis highlights several areas where challenges likely arise:
The total synthesis and determination of the absolute stereochemistry of Seragakinone A was reported by Suzuki and co-workers in 2011 [1]. The strategy is notable for using two N-heterocyclic carbene (NHC)-catalyzed benzoin condensations to build the complex core of the molecule [2].
The first benzoin condensation is an early, intramolecular step that forms the tetracyclic core. The second is a later, intermolecular step that completes the pentacyclic structure [2]. The workflow for the synthesis is outlined below.
Here are the specific conditions reported for the key benzoin condensation steps.
This reaction forms the tetracyclic core (compound 36) from aldehyde 35 [2].
This reaction forms the final pentacyclic skeleton (compound 38) from ketoaldehyde 37 [2].
While direct troubleshooting data for this specific synthesis is scarce, yield in NHC-catalyzed reactions generally depends on a few critical factors. The following table can serve as a guide for diagnosing issues.
| Investigation Area | Common Issues & Optimization Questions |
|---|
| Catalyst & Base | - Purity & handling: Are the triazolium salt and base moisture-free?
While specific data for Seragakinone A is limited, the general principles of Analytical Quality by Design (AQbD) and systematic troubleshooting are universally applicable. Here is a logical workflow to diagnose purification issues.
For researchers using HPLC, here are frequent challenges and their solutions, synthesized from technical guides [1] [2] [3].
| Symptom | Possible Causes | Solutions |
|---|---|---|
| Peak Tailing | Silanol interactions, column void, active sites [2]. | Use high-purity silica columns, add competing bases (e.g., TEA) to mobile phase, replace degraded column [2]. |
| Peak Fronting | Column overload, blocked frit, solvent mismatch [2]. | Reduce injection volume, dilute sample, dissolve sample in mobile phase, replace column [2]. |
| Broad Peaks | Extra-column volume, low flow rate, high column temperature, detector time constant too long [1] [2] [3]. | Use shorter/narrower tubing, adjust flow rate, ensure detector time constant is <1/4 of peak width [2] [3]. |
| Retention Time Drift | Poor temperature control, incorrect mobile phase, slow column equilibration, flow rate changes [1]. | Use column oven, prepare fresh mobile phase, increase equilibration time, check flow rate [1]. |
| Baseline Noise | Leaks, air bubbles, contaminated detector cell, old lamp [1]. | Check/tighten fittings, degas mobile phase, clean or replace flow cell, replace lamp [1]. |
| Extra Peaks | Contamination, sample carryover, ghost peaks [1] [3]. | Flush system with strong solvent, increase wash volume, prepare fresh mobile phase, use guard column [1] [3]. |
| Abnormal Pressure | Blocked column/frit, leak, pump seal failure, incorrect flow rate [1]. | Backflush or replace column, identify and fix leaks, replace seals, adjust flow rate [1]. |
Adhering to these fundamental rules can dramatically increase efficiency and save resources.
Applying Analytical Quality by Design (AQbD) from the start can make your method more robust and less prone to failure.
The intramolecular benzoin condensation is a pivotal step for forming the tetracyclic core of Seragakinone A. Here are common issues and solutions:
| Problem Description | Possible Causes | Recommended Solutions |
|---|---|---|
| Low yield in the first benzoin condensation | Suboptimal catalyst loading or impure aldehyde precursor | Use >10 mol% of triazolium salt 8 with Et₃N base [1]. Ensure aldehyde precursor 35 is pure; use inert atmosphere [1]. |
| Poor enantioselectivity in tetracyclic core | Ineffective chiral catalyst or incompatible reaction conditions | Employ chiral triazolium salt 8 (with 3,5-trifluoromethyl substituents) for high enantioselectivity (99% ee) [1]. |
| Low yield/diastereoselectivity in second benzoin step | Incorrect catalyst choice for sterically hindered ketoaldehyde | Switch to triazolium salt 33 for the final pentacycle formation to achieve high yield (90%) and diastereontrol [1]. |
| Formation of Stetter side product | Catalyst preference for conjugate addition over benzoin pathway | Carefully select protecting groups (e.g., SEM ethers) on substrate to steer reaction towards benzoin over Stetter pathway [1]. |
Q1: What is the overall synthetic strategy for this compound? The total synthesis of (-)-seragakinone A, achieved by Suzuki and co-workers, is a linear sequence of 26 steps with an overall yield of 2.3%. The strategy relies on two key intramolecular benzoin condensations to build the oxygenated pentacyclic scaffold [1].
Q2: Which catalysts are essential for the key steps? Two chiral triazolium-derived NHC precatalysts are critical:
Q3: How is the absolute stereochemistry controlled? The absolute stereochemistry is set during the first benzoin macrocyclization using a chiral NHC catalyst, establishing the stereocenter with 99% enantiomeric excess (ee). The structure and stereochemistry were later confirmed by X-ray crystallographic analysis of an advanced intermediate [1].
Q4: Are there any specific handling requirements for these reactions? NHC-catalyzed reactions are often sensitive to air and moisture. It is recommended to perform these key steps under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to maximize yield and reproducibility.
Key Protocol 1: First Benzoin Condensation for Tetracyclic Core Formation [1]
Key Protocol 2: Second Benzoin Condensation for Pentacyclic Core Completion [1]
The diagram below outlines the key stages and decision points in the synthetic route:
Seragakinone A is a natural product isolated from a marine fungus in symbiosis with the rhodophyta Ceratodictyon spongiosum. It has demonstrated both antifungal and antibacterial properties [1].
A primary, significant challenge confirmed by the literature is that while the relative structure was determined through X-ray crystal structure analysis and extensive spectroscopic studies, the absolute stereochemical configuration was not determined [1]. This missing information is a critical source of experimental difficulty.
Here are the key challenges and suggested troubleshooting approaches:
| Common Challenge | Potential Root Cause | Suggested Troubleshooting Action |
|---|
| Uncertain Absolute Stereochemistry | Original isolation study did not establish absolute configuration [1]. | • Verify the specific enantiomer used or synthesized. • Compare optical rotation with literature data if available. | | Irreproducible Bioactivity | Use of an incorrect or impure stereoisomer; compound instability. | • Reproduce the exact stereoisomer from successful studies. • Confirm compound purity via HPLC and NMR immediately before bioassays. | | Ambiguous Structural Identity | Incorrect interpretation of spectroscopic data. | • Prioritize X-ray crystallography for definitive structural confirmation [1]. • Correlate NMR data with original study. |
For researchers working with this compound, from synthesis to bioassay, the following diagram outlines the core workflow and highlights key verification points to prevent common issues.
The most critical verification point in this workflow is Confirm Stereochemistry. Failure here can lead to a cascade of issues, making bioassay results irreproducible.
Q1: Why is the absolute stereochemistry of this compound important? The biological activity of natural products is often highly dependent on their three-dimensional structure. Different stereoisomers can have vastly different potencies or even no activity at all. The unresolved absolute configuration is a major source of potential inconsistency between research groups [1].
Q2: What is the most reliable method to determine the structure of my synthesized this compound? X-ray crystallography is the most powerful and definitive method for determining the complete molecular structure, including relative configuration. It was successfully used in the original isolation study and should be the gold standard for confirmation [1].
Q3: Where can I find the original spectral data for this compound for comparison? The original data was published in the journal Synfacts in 2011. You would need to access the primary research article that this summary cites (Significance: Synfacts 2011; 6: 0581-0581, DOI: 10.1055/s-0030-1260367) to find the detailed spectroscopic information [1].
Understanding the compound's background is the first step in anticipating its stability profile.
Since direct data on this compound is unavailable, implementing a rigorous, predictive stability program is essential. The following table outlines the core components of such a program, drawing from modern stability assessment principles [2] [3].
| Testing Component | Purpose & Methodology | Key Parameters to Monitor for a Small Molecule |
|---|---|---|
| Forced Degradation Studies | To proactively identify major degradation pathways by exposing the compound to harsh conditions [2]. | Formation of new impurities, changes in assay/potency, appearance, and color. |
| Accelerated Stability Assessment Program (ASAP) | To efficiently predict shelf life using a moisture-modified Arrhenius equation and multiple stress conditions [2]. | Degradation product levels over time at various temperatures and humidity. |
| Long-Term Stability Studies | To confirm the stability profile and shelf life under intended storage conditions [3]. | All critical quality attributes (assay, impurities, etc.) monitored over the proposed shelf life. |
Here are detailed methodologies for the key tests mentioned above.
1. Protocol for Forced Degradation Studies This protocol helps you understand the intrinsic stability of this compound [2].
2. Protocol for an Accelerated Stability Assessment (ASAP) ASAP uses data from high-stress conditions to build a model that predicts stability at storage conditions [2].
The workflow below illustrates how these different stability studies fit together.
Q1: Our UHPLC analysis shows new, unknown peaks. How should we proceed?
Q2: The powder of this compound has changed color. What does this mean?
Q3: We are transferring the manufacturing process to a new site. What stability data is required?
Q4: What is the biggest advantage of using ASAP over traditional stability testing?
Based on general stability science, here are key areas to focus on for this compound:
I hope this structured approach provides a solid foundation for your technical support center. Once you generate experimental data on this compound, these protocols and guides can be refined into specific, actionable documentation.
This technical support document addresses common questions regarding the handling and storage of Seragakinone A to ensure its stability and experimental reproducibility.
Q1: What are the recommended storage conditions for this compound? Without compound-specific data, a multi-tiered storage approach is recommended. The following table summarizes the proposed conditions based on standard pharmaceutical practices [1].
| Storage Condition | Temperature Range | Relative Humidity | Recommended Form | Light Sensitivity |
|---|---|---|---|---|
| Long-Term Storage | -20°C or colder | N/A | Solid (powder) or frozen solution | Protect from light |
| Short-Term/Working Stock | 2°C to 8°C | N/A | Solution in buffer (e.g., PBS) | Protect from light |
| In-Use | Controlled Room Temperature (15°C-25°C) | <60% | Diluted working solution | Protect from light |
Key Recommendations:
Q2: How can I troubleshoot aggregation or precipitation in this compound solutions? Aggregation is a common physical instability issue for many compounds in solution. The following workflow outlines a systematic approach to troubleshoot this problem, inspired by strategies used for stabilizing antibodies [2].
Experimental Protocol: Evaluating Stabilizing Excipients This protocol evaluates the effectiveness of stabilizers like poly-L-glutamic acid (PGA) in preventing agitation-induced aggregation, based on methods for antibodies [2].
Preparation:
Stress Induction:
Analysis:
Q3: What is the documented chemical and physical stability of this compound under various pH and temperature conditions? Currently, no specific stability data for this compound is available in the searched literature. It is critical for your research to generate this data.
Proposed Experimental Protocol for Stability Profiling:
Sample Preparation: Prepare this compound solutions in buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Aliquot into sealed vials.
Stress Storage: Incubate aliquots at different temperatures:
Time Points: Remove samples at predetermined time points (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months).
Analysis:
The process of developing and validating a new analytical method is systematic. The following workflow, based on Analytical Quality by Design (AQbD) principles, ensures the method is robust, reliable, and fit for its purpose [1] [2]. This approach is highly recommended by regulatory agencies.
The ATP is a formal statement of the method's requirements. For Seragakinone A, your ATP should define the goal. An example is provided in the table below.
| ATP Component | Description & Example for this compound |
|---|---|
| Analytical Technique | UPLC-PDA or UPLC-MS for high sensitivity and specificity [1] [3]. |
| Intended Purpose | Quantification of this compound in bulk substance and stability samples; related substances (impurities) profiling. |
| Analytical Range | e.g., 50% to 150% of the expected assay concentration [4]. |
| Target Performance | Accuracy: 98-102%; Precision (RSD): ≤ 2.0%; Resolution from closest impurity: > 2.0 [4] [1]. |
Using AQbD, you systematically identify and optimize factors that affect method performance.
| Critical Method Parameters (CMPs) | Critical Method Attributes (CMAs) |
|---|---|
| Mobile Phase pH | Retention Time of this compound |
| % of Organic Solvent (e.g., Acetonitrile) | Resolution between this compound and its impurities |
| Gradient Slope/Profile | Peak Tailing |
| Column Temperature | Plate Count (Efficiency) |
| Flow Rate |
Once developed, the method must be validated to prove it is suitable for its intended use. The following table summarizes the key validation parameters and their typical acceptance criteria for an assay method, based on ICH guidelines [4] [1].
| Validation Parameter | Procedure Summary | Typical Acceptance Criteria for Assay |
|---|---|---|
| Specificity [4] | Inject placebo and samples spiked with impurities/degradants. Confirm no interference and peak purity. | No interference at the retention time of this compound. Peak purity test passed. |
| Accuracy [4] | Spike placebo with this compound at 3 levels (80%, 100%, 120%). Calculate % recovery. | Mean Recovery: 98.0% - 102.0% |
| Precision [4] | Repeatability: Analyze 6 independent samples of 100% concentration. Intermediate Precision: Perform on a different day/analyst. | RSD ≤ 2.0% | | Linearity [4] | Prepare this compound standards at 5+ concentrations across the range (e.g., 50-150%). Plot response vs. concentration. | Correlation Coefficient (r) ≥ 0.999 | | Range [4] | The interval from upper to lower concentration for which linearity, accuracy, and precision are demonstrated. | Derived from linearity and accuracy studies. | | Robustness [4] | Deliberately vary CMPs (e.g., pH ±0.2, flow rate ±0.1 mL/min) and monitor CMAs. | All CMAs remain within specified limits. | | LOD / LOQ [4] | Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). | LOD and LOQ are reported with suitable precision and accuracy. |
Here are answers to frequently encountered problems during method development.
| Problem | Possible Causes | Troubleshooting Actions |
|---|
| Peak Tailing | - Active sites in column
Forced degradation (or stress testing) is crucial for demonstrating that your method is "stability-indicating"—meaning it can accurately measure this compound even in the presence of its degradation products [2].
The goal is typically to achieve 5-20% degradation of the main compound, which helps generate meaningful degradation products for method evaluation without destroying the sample [2].
The total synthesis of (-)-seragakinone A, as reported by Suzuki and co-workers, features two sequential NHC-catalyzed intramolecular benzoin condensations as pivotal steps for constructing its complex polycyclic core [1].
The table below outlines common challenges and solutions in these steps:
| Problem Area | Specific Issue | Probable Cause | Recommended Solution |
|---|---|---|---|
| Benzoin Reaction | Low yield/No reaction | Inactive catalyst, impure aldehyde, moisture/air | Ensure fresh catalyst and base; purify aldehyde via column chromatography; maintain inert atmosphere [1]. |
| Benzoin Reaction | Poor enantioselectivity | Incorrect chiral triazolium salt, non-optimal reaction conditions | Screen chiral NHC precursors (e.g., 8, 33); optimize catalyst loading, base, solvent, and temperature [1]. |
| General Workup | Difficult product purification | Complex reaction mixture | Use TLC to monitor reaction; employ flash chromatography with optimized solvent system. |
What is the role of the N-heterocyclic carbene (NHC) in this synthesis? The NHC catalyst enables an Umpolung (polarity reversal) of one aldehyde group. Instead of acting as an electrophile, the aldehyde is temporarily converted into a nucleophilic "acyl anion" equivalent. This allows it to attack a second carbonyl group (a ketone or another aldehyde), forming a new carbon-carbon bond and the critical α-hydroxyketone (acyloin) structure in the complex core of Seragakinone A [1].
Why are two different triazolium salts (8 and 33) used in the synthesis? The two benzoin reactions occur on structurally different intermediates. Each triazolium salt generates an NHC with a specific steric and electronic profile, tuned to provide optimal reactivity and stereocontrol for its specific step. Salt 8 is optimized for the first cyclization, while salt 33 is chosen to achieve high diastereoselectivity in the final, more complex second cyclization [1].
The reaction mixture appears complex. How can I confirm the formation of the desired benzoin product? Use analytical TLC to monitor the consumption of the starting material. The key intermediate, ketol 38 from the second benzoin reaction, had its structure unequivocally confirmed by X-ray crystallographic analysis [1]. Characterization by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS is essential.
For the critical NHC-catalyzed steps, systematic optimization of these parameters is crucial for reproducibility and yield.
| Parameter | First Benzoin Cyclization | Second Benzoin Cyclization |
|---|---|---|
| NHC Precursor | Triazolium salt 8 [1] | Triazolium salt 33 [1] |
| Base | Triethylamine [1] | Not specified in summary, often a similar organic base (e.g., DBU, DIPEA) |
| Yield | 86% [1] | 90% [1] |
| Stereoselectivity | 99% ee [1] | Excellent d.r. [1] |
The following diagram illustrates the overall synthetic sequence, highlighting the two key NHC-catalyzed steps.
Diagram 1: A simplified workflow showing the two key NHC-catalyzed benzoin cyclizations en route to this compound.
For a more detailed troubleshooting path focused specifically on optimizing the critical benzoin condensation steps, follow this logic.
Diagram 2: A logical flowchart for troubleshooting and optimizing NHC-catalyzed benzoin condensations.
The absolute stereochemistry of Seragakinone A was unambiguously confirmed through its first total synthesis, published in Angewandte Chemie International Edition [1].
This synthesis likely established the stereochemistry by building the molecule from smaller, stereodefined building blocks using stereospecific reactions. However, the specific analytical data (such as NMR chemical shifts, optical rotation, or X-ray crystallography values) used to confirm the final structure are not detailed in the available summary [1].
While the specific methods for this compound are not fully detailed in the search results, the confirmation of absolute stereochemistry in natural products synthesis typically relies on a combination of the following techniques, which form the core of experimental protocols in this field:
| Method | Description & Role in Stereochemistry Confirmation |
|---|---|
| Total Synthesis | Building the complex molecule from simple starting materials with known and controlled stereochemistry. The final match of synthetic and natural material confirms the structure [1]. |
| X-ray Crystallography | Considered the most direct and unambiguous method for determining the 3D structure and absolute configuration of a molecule, if a suitable single crystal can be obtained. |
| NMR Spectroscopy | Used to determine relative configuration by analyzing coupling constants and through-space interactions (NOE). Comparing NMR data of the synthetic and natural product is crucial for confirmation [1]. |
| Chiral Analysis | Methods like chiral HPLC or GC compare the synthetic material with the natural product to confirm identical stereochemistry. |
A common workflow for stereochemistry confirmation in total synthesis is outlined below:
To obtain the complete experimental data and protocols for this compound, I suggest you:
10.1002/anie.201006528 [1].
SERAAK1 is a potential multi-receptor ligand identified through virtual screening. The table below summarizes the key experimental and computational data used to confirm its structure, binding mode, and biological activity [1].
| Validation Aspect | Methodology | Key Findings/Parameters |
|---|---|---|
| Receptor Affinity | Radioligand binding assays | 5-HT2A (Ki 826 ± 51 nM); 5-HT1A (Ki 1425 ± 108 nM); D2 (Ki 1291 ± 323 nM) [1] |
| Functional Activity | Functional antagonist assay | 5-HT2A receptor antagonist (Kb 462 nM) [1] |
| Binding Mechanism | Molecular docking & dynamics (MD) simulations | Stable binding in orthosteric pocket; key interactions: Asp155, Trp336, Phe340; stable complex (RMSD < 5 Å) [1] |
| ADMET Profiling | In silico prediction | Provided directions for further compound optimization [1] |
| In Vivo Efficacy | Animal behavioral tests | Demonstrated anxiolytic and antidepressant properties [1] |
Here is a deeper look into the core methodologies referenced in the validation process for SERAAK1.
The workflow for computationally validating a compound's mechanism can be effectively visualized using the DOT language. Below is a script that models this process, adhering to your formatting requirements.
Diagram Title: Computational Validation Workflow
This diagram outlines the key computational steps, from initial docking to experimental confirmation, highlighting how in silico and experimental methods integrate [1].
Diagram Title: SERAAK1 Binding Mechanism
This diagram illustrates the specific molecular interactions that stabilize SERAAK1 in the 5-HT2A receptor's binding pocket, which is crucial for its antagonist function [1].
The total synthesis of this compound has been achieved, with one key strategy utilizing an isoxazole as a 1,3-diketone equivalent [1]. This method is part of a broader approach where isoxazoles serve as masked building blocks for complex molecular structures.
The following diagram illustrates the core logical workflow of this synthetic strategy:
The synthesis involves specific, well-defined chemical steps:
The table below summarizes the key aspects of this compound's synthesis and natural isolation based on available information:
| Aspect | Natural Isolation | Chemical Synthesis |
|---|---|---|
| Source | Unidentified marine fungus [2] | Laboratory synthesis from chemical building blocks [1] |
| Structural Confirmation | Relative stereochemistry initially misassigned by NMR; later revised by X-ray crystallography [2] | Structure is unambiguously confirmed through the synthetic pathway [1] |
| Key Feature | Direct isolation from nature; original structure was incorrect | Isoxazole ring serves as a masked 1,3-diketone equivalent [1] |
| Scalability & Yield | Not specified in sources | Information not available in the provided search results |
The synthetic efforts are significant for several reasons: